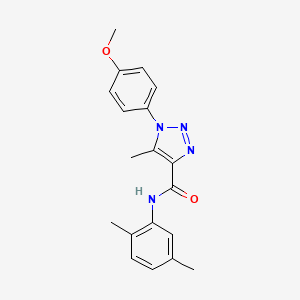![molecular formula C20H25BO4 B2639322 [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 2377609-58-8](/img/structure/B2639322.png)
[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is an organoboron compound that features a boronate ester functional group. This compound is significant in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the following steps:
-
Formation of the Boronate Ester: : The starting material, 2-(benzyloxy)-4-bromophenylmethanol, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures (around 80-100°C) to form the boronate ester .
-
Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Suzuki–Miyaura Coupling: : This compound is primarily used in Suzuki–Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products .
-
Oxidation: : The hydroxyl group in the compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid under appropriate conditions.
-
Substitution: : The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often used as solvents.
Major Products
Biaryls: Formed through Suzuki–Miyaura coupling.
Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Industry
Material Science: Utilized in the development of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The primary mechanism of action for [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling.
Pinacolborane: A borane derivative used in similar coupling reactions.
Uniqueness
[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of the benzyloxy group can influence the electronic properties of the molecule, potentially enhancing its reactivity in certain coupling reactions compared to simpler boronic acids .
Properties
IUPAC Name |
[2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-12,22H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBWNUHECMPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
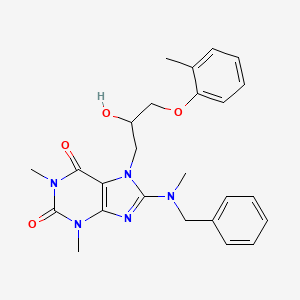
![4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639243.png)
![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)
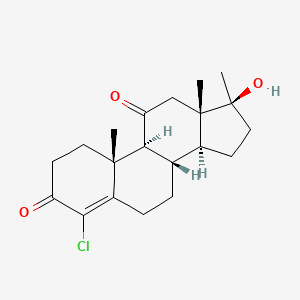
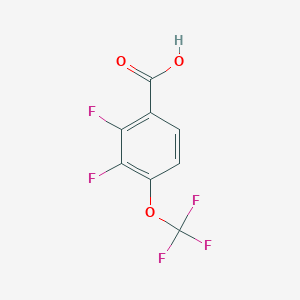
![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)
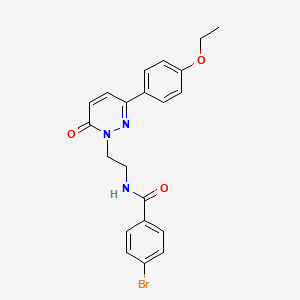
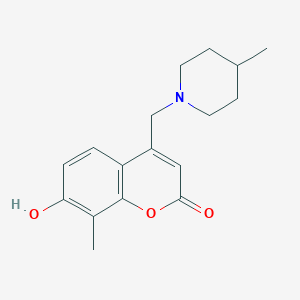
![N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2639252.png)
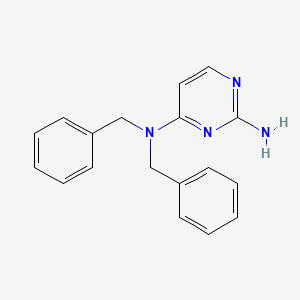
![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)
![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)
![N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2639259.png)
